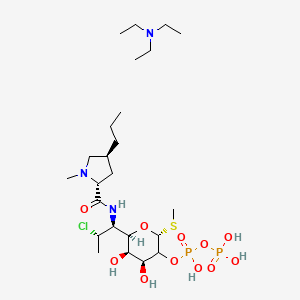
Clindamycin Pyrophosphate Triethylamine Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clindamycin Pyrophosphate Triethylamine Salt: is a chemical compound that serves as an impurity of Clindamycin, a semi-synthetic antibiotic derived from Lincomycin. This compound is known for its molecular formula C18H35ClN2O11P2S xC6H15N and a molecular weight of 584.94 . It is primarily used in scientific research and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Clindamycin Pyrophosphate Triethylamine Salt involves the chemical modification of Clindamycin. The process typically includes the reaction of Clindamycin with pyrophosphoric acid and triethylamine under controlled conditions to form the desired salt.
Industrial Production Methods: In an industrial setting, the production of this compound is carried out in large-scale reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The process involves the use of advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: Clindamycin Pyrophosphate Triethylamine Salt can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like hydroxide or alkoxide ions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted analogs.
Scientific Research Applications
Chemistry: In chemistry, Clindamycin Pyrophosphate Triethylamine Salt is used as a reagent in the synthesis of other chemical compounds and in studying reaction mechanisms.
Biology: In biological research, this compound is utilized to investigate the effects of Clindamycin derivatives on bacterial growth and resistance mechanisms.
Medicine: Medically, this compound is studied for its potential antibacterial properties and its role as an impurity in Clindamycin formulations.
Industry: In the pharmaceutical industry, this compound is used in the quality control of Clindamycin products to ensure the absence of impurities.
Mechanism of Action
The mechanism by which Clindamycin Pyrophosphate Triethylamine Salt exerts its effects involves the inhibition of bacterial protein synthesis. The compound binds to the 50S ribosomal subunit of bacteria, preventing the elongation of peptide chains and ultimately leading to bacterial cell death. The molecular targets include the ribosomal RNA and associated proteins.
Comparison with Similar Compounds
Clindamycin Hydrochloride: A commonly used form of Clindamycin.
Lincomycin: The parent compound from which Clindamycin is derived.
Clindamycin Phosphate: Another salt form of Clindamycin.
Uniqueness: Clindamycin Pyrophosphate Triethylamine Salt is unique in its chemical structure and impurity profile, which differentiates it from other Clindamycin derivatives. Its specific properties make it valuable in certain research and industrial applications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C24H50ClN3O11P2S |
|---|---|
Molecular Weight |
686.1 g/mol |
IUPAC Name |
[(2R,4S,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(2R,4S)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] phosphono hydrogen phosphate;N,N-diethylethanamine |
InChI |
InChI=1S/C18H35ClN2O11P2S.C6H15N/c1-5-6-10-7-11(21(3)8-10)17(24)20-12(9(2)19)15-13(22)14(23)16(18(30-15)35-4)31-34(28,29)32-33(25,26)27;1-4-7(5-2)6-3/h9-16,18,22-23H,5-8H2,1-4H3,(H,20,24)(H,28,29)(H2,25,26,27);4-6H2,1-3H3/t9-,10-,11+,12+,13+,14-,15+,16?,18+;/m0./s1 |
InChI Key |
UVUNRGAUHMRWLA-BGXWHCHHSA-N |
Isomeric SMILES |
CCC[C@H]1C[C@@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H](C([C@H](O2)SC)OP(=O)(O)OP(=O)(O)O)O)O)[C@H](C)Cl.CCN(CC)CC |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)OP(=O)(O)O)O)O)C(C)Cl.CCN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















